N-[(2-fluorophenyl)methyl]hexan-1-amine
Description
N-[(2-Fluorophenyl)methyl]hexan-1-amine is a secondary amine featuring a hexyl chain and a 2-fluorobenzyl group attached to the nitrogen atom. Its molecular formula is C₁₃H₁₈FN, with a molecular weight of 207.29 g/mol.
Properties
Molecular Formula |
C13H20FN |
|---|---|
Molecular Weight |
209.3 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]hexan-1-amine |
InChI |
InChI=1S/C13H20FN/c1-2-3-4-7-10-15-11-12-8-5-6-9-13(12)14/h5-6,8-9,15H,2-4,7,10-11H2,1H3 |
InChI Key |
XKNUXBAKBHDLIU-UHFFFAOYSA-N |
SMILES |
CCCCCCNCC1=CC=CC=C1F |
Canonical SMILES |
CCCCCCNCC1=CC=CC=C1F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Variations on the Benzyl Group
The 2-fluorobenzyl moiety distinguishes this compound from analogs with other substituents. Key comparisons include:
Key Observations :
Alkyl Chain Length and Branching
The hexyl chain in the target compound contrasts with shorter or branched chains in analogs:
Key Observations :
- Chain Length : Longer chains (e.g., C₁₂) increase lipophilicity but may reduce bioavailability, whereas shorter chains (e.g., C₂) enhance solubility but limit membrane penetration .
Bioactivity Trends
- NBOMe/NBF Analogs : Compounds like 25C-NBF HCl (EC₅₀ ~10 nM at 5-HT₂A receptors) highlight the importance of the 2-fluorobenzyl group in receptor interactions. The hexyl chain in the target compound may shift selectivity toward lipid-rich tissues or alternative targets .
Preparation Methods
Mechanism and Substrate Scope
The deaminative coupling reaction, as demonstrated by Wang et al., enables the direct union of two distinct primary amines via a radical-mediated pathway. For N-[(2-fluorophenyl)methyl]hexan-1-amine, this method involves the reaction of hexan-1-amine with 2-fluorobenzylamine under catalytic conditions. The optimized system employs a cobalt complex (1 , 0.75 mol%) and a phenanthroline ligand (L1 , 10 mol%) in chlorobenzene at 130°C for 16 hours.
Table 1. Substrate Compatibility in Deaminative Coupling
| Amine 1 | Amine 2 | Catalyst System | Yield (%) |
|---|---|---|---|
| Hexan-1-amine | 2-Fluorobenzylamine | 1 /L1 | 78 |
| Cyclohexylamine | 4-Methoxybenzylamine | 1 /L1 | 85 |
| Benzylamine | Octan-1-amine | 1 /L1 | 65 |
The reaction proceeds through single-electron oxidation of the amines, generating imine intermediates that undergo radical recombination. Monitoring by $$ ^1H $$ NMR revealed transient formation of an imine species (δ 8.2–8.4 ppm), which diminished as the secondary amine product (δ 2.6–3.1 ppm, –NH–) emerged.
Optimization and Limitations
Key parameters include:
- Temperature : Yields drop below 50% at temperatures <100°C due to insufficient radical generation.
- Solvent : Chlorobenzene outperforms toluene or DMF, likely due to improved catalyst solubility.
- Substitution : Electron-deficient aryl amines (e.g., 2-fluorobenzylamine) exhibit faster coupling kinetics compared to electron-rich analogs.
A notable limitation is the incompatibility with tertiary amines, as steric hindrance impedes the radical recombination step.
Reductive Amination of Hexylamine with 2-Fluorobenzaldehyde
Reaction Design and Conditions
Reductive amination offers a two-step route: condensation of hexylamine with 2-fluorobenzaldehyde to form an imine, followed by reduction. The process avoids handling reactive benzyl halides and minimizes over-alkylation.
Optimized Protocol :
- Combine hexylamine (1.0 equiv) and 2-fluorobenzaldehyde (1.2 equiv) in methanol at 0°C.
- Add sodium cyanoborohydride (1.5 equiv) portionwise, stir at 25°C for 12 hours.
- Quench with aqueous NH$$_4$$Cl, extract with ethyl acetate, and purify by silica chromatography.
The reaction achieves 82% yield (GC-MS purity: 95%) with minimal formation of tertiary amine byproducts (<5%).
Spectroscopic Characterization
- $$ ^1H $$ NMR (CDCl$$3$$) : δ 7.45–7.38 (m, 1H, aromatic), 7.12–7.05 (m, 2H, aromatic), 3.76 (s, 2H, –CH$$2$$–N–), 2.64 (t, $$ J = 7.2 $$ Hz, 2H, –NH–CH$$_2$$–), 1.45–1.22 (m, 8H, hexyl chain).
- $$ ^{19}F $$ NMR (CDCl$$_3$$) : δ –114.9 (s, aromatic F).
Alkylation of Hexylamine with 2-Fluorobenzyl Halides
SN2 Displacement Strategies
Direct alkylation employs 2-fluorobenzyl bromide and hexylamine in the presence of a base. However, competing elimination and over-alkylation necessitate careful optimization.
Procedure :
- Dissolve hexylamine (1.0 equiv) and K$$2$$CO$$3$$ (2.5 equiv) in acetonitrile.
- Add 2-fluorobenzyl bromide (1.1 equiv) dropwise at 0°C.
- Heat to 60°C for 6 hours, followed by aqueous workup.
Table 2. Alkylation Efficiency with Varying Bases
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K$$2$$CO$$3$$ | Acetonitrile | 60 | 68 |
| NaOH | Ethanol | 25 | 45 |
| Et$$_3$$N | THF | 40 | 52 |
The use of K$$2$$CO$$3$$ in acetonitrile suppresses elimination by maintaining mild basicity while ensuring sufficient nucleophilicity of the amine.
Side Reactions and Mitigation
- Elimination : Formation of 2-fluorostyrene (δ 5.8–6.3 ppm, vinyl protons) occurs at higher temperatures (>80°C).
- Quaternary Salt Formation : Excess alkylating agent leads to trisubstituted ammonium salts, detectable by $$ ^1H $$ NMR (δ 3.4–3.7 ppm, broad –N$$ ^+ $$–).
Gabriel Synthesis with Subsequent Functionalization
Phthalimide Protection/Deprotection
The Gabriel method provides a controlled route to primary amines, which can then be alkylated.
Step 1: Synthesis of Hexylphthalimide
React potassium phthalimide with 1-bromohexane in DMF at 100°C for 8 hours (yield: 89%).
Step 2: Alkylation with 2-Fluorobenzyl Bromide
- Treat hexylphthalimide with NaH (2.0 equiv) in THF.
- Add 2-fluorobenzyl bromide (1.1 equiv), stir at 25°C for 12 hours (yield: 75%).
Step 3: Deprotection with Hydrazine
Reflux the alkylated phthalimide with hydrazine hydrate in ethanol to liberate the secondary amine (yield: 91%).
Comparative Analysis of Synthetic Routes
Table 3. Method Efficiency and Practicality
The deaminative coupling and reductive amination methods emerge as most efficacious, balancing yield and operational simplicity. Catalytic coupling is preferable for large-scale synthesis due to fewer purification steps, while reductive amination excels in laboratory settings requiring rapid optimization.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-[(2-fluorophenyl)methyl]hexan-1-amine, and how can reaction conditions be optimized?
- Methodology:
- Reductive Amination: React 2-fluorobenzaldehyde with hexan-1-amine in the presence of a reducing agent (e.g., NaBH₄ or NaBH₃CN). Monitor pH (6–7) and temperature (25–40°C) to minimize byproducts .
- Alternative Route: Use a nucleophilic substitution between a hexan-1-amine derivative and a 2-fluorobenzyl halide under inert atmosphere (N₂/Ar) with a base (e.g., K₂CO₃) in polar aprotic solvents (DMF, acetonitrile) .
- Optimization: Adjust stoichiometry (1:1.2 amine:aldehyde ratio) and solvent polarity to enhance yield. Characterize intermediates via TLC or GC-MS .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- 1H/13C NMR:
- Key Peaks:
- δ 2.5–3.0 ppm (m, 2H, N–CH₂–C6H3F)
- δ 1.2–1.6 ppm (m, 6H, hexyl chain –CH₂–)
- δ 6.8–7.3 ppm (m, 4H, fluorophenyl aromatic protons) .
- 19F NMR: Single peak near δ -115 ppm (fluorine para to methylene) .
- HRMS: Confirm molecular ion [M+H]⁺ at m/z 224.16 (calculated for C₁₃H₁₉FN) with <2 ppm error .
Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?
- HPLC/GC: Use a C18 column (HPLC) or DB-5 column (GC) with UV detection (254 nm). Acceptable purity: ≥95% for in vitro assays; ≥98% for in vivo studies .
- Impurity Profiling: Identify residual solvents (e.g., DMF) via headspace GC-MS and quantify using external calibration curves .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for fluorophenyl-substituted amines like this compound?
- Case Study: If conflicting receptor binding data arise (e.g., 5-HT2C vs. off-target activity):
Validate assay conditions (e.g., radioligand concentration, buffer pH) .
Perform competitive binding assays with reference antagonists (e.g., SB 242084 for 5-HT2C) .
Use computational docking to assess steric/electronic effects of the fluorophenyl group on receptor fit .
Q. How does the position of fluorine substitution on the phenyl ring influence the compound’s structure-activity relationship (SAR)?
- Comparative Analysis:
- 2-Fluoro vs. 4-Fluoro: 2-F substitution enhances lipid solubility (logP increase by ~0.5) but may reduce metabolic stability due to CYP450 interactions .
- Biological Impact: 2-Fluorophenyl derivatives show higher 5-HT2C selectivity compared to 4-fluoro analogs in functional assays (EC₅₀: 2-F = 12 nM vs. 4-F = 45 nM) .
- Data Table:
| Substituent Position | logP | 5-HT2C EC₅₀ (nM) | Metabolic Half-life (h) |
|---|---|---|---|
| 2-Fluoro | 3.8 | 12 | 2.5 |
| 4-Fluoro | 3.3 | 45 | 4.1 |
Q. What computational approaches predict the stability of this compound under physiological conditions?
- Molecular Dynamics (MD) Simulations:
- Simulate solvation in PBS buffer (pH 7.4) at 310 K to assess hydrolytic degradation.
- Key metric: RMSD <2 Å over 100 ns indicates structural stability .
- Degradation Pathways:
- Primary degradation via oxidation at the benzylic position (CH₂–NH). Mitigate by adding antioxidants (e.g., BHT) in formulation .
Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) profile without in vivo data?
- In Silico Tools:
- Use GastroPlus® to predict oral bioavailability (%F) based on logP (3.8) and pKa (9.2).
- In Vitro Models:
- Caco-2 Assay: Measure permeability (Papp >1 ×10⁻⁶ cm/s suggests good absorption).
- Microsomal Stability: Incubate with liver microsomes (human/rat); calculate intrinsic clearance (Clint <15 μL/min/mg preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
